molecular formula C20H17FN4O B2935772 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685109-42-6

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2935772
CAS No.: 685109-42-6
M. Wt: 348.381
InChI Key: OHTPSXSLYSUEHE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities. The presence of fluorophenyl and methoxyphenyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Some pyrazolo[1,5-a]pyrimidines are known to exhibit anti-epileptic activities, and their mechanism of action could involve interactions with GABA receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Some pyrazolo[1,5-a]pyrimidines have been found to exhibit low toxicity in acute-toxicity studies .

Future Directions

The future research directions for this compound could involve further investigation of its biological activities, optimization of its synthesis process, and exploration of its potential applications in areas like medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors One common approach includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(4-Bromophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(4-Methylphenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine imparts unique electronic properties that can influence its reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-12-18(14-5-9-16(26-2)10-6-14)19(22)25-20(24-12)17(11-23-25)13-3-7-15(21)8-4-13/h3-11H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTPSXSLYSUEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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